BKM1644

Prostate Cancer mCRPC Cytotoxicity

Docetaxel-induced survivin upregulation drives chemoresistance in metastatic castration-resistant prostate cancer (mCRPC). BKM1644 is a synthetic acyl-tyrosine bisphosphonate amide that directly suppresses survivin transcription via a Stat3-dependent mechanism and restores docetaxel sensitivity. In an intratibial xenograft model, 10-20 mg/kg i.p. dosing reduced serum PSA by 63% and preserved bone architecture. • IC50 2.1-6.3 μM across mCRPC lines • Validated in vivo dosing: 10-20 mg/kg i.p. • >98% purity; custom synthesis with global delivery available.

Molecular Formula C34H37Cl2F5N2O9P2
Molecular Weight 845.5 g/mol
Cat. No. B12372378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBKM1644
Molecular FormulaC34H37Cl2F5N2O9P2
Molecular Weight845.5 g/mol
Structural Identifiers
SMILESCCOP(=O)(C(NC(=O)C(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)NC(=O)C=CC3=C(C(=C(C(=C3F)F)F)F)F)P(=O)(OCC)OCC)OCC
InChIInChI=1S/C34H37Cl2F5N2O9P2/c1-5-49-53(46,50-6-2)34(54(47,51-7-3)52-8-4)43-33(45)26(42-27(44)17-16-22-28(37)30(39)32(41)31(40)29(22)38)18-20-12-14-21(15-13-20)48-19-23-24(35)10-9-11-25(23)36/h9-17,26,34H,5-8,18-19H2,1-4H3,(H,42,44)(H,43,45)/b17-16+/t26-/m1/s1
InChIKeyBUVQOTXMGBNZPM-ZMNABIIRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BKM1644: Bisphosphonate Derivative for Bone Metastatic PCa


BKM1644 is a synthetic acyl-tyrosine bisphosphonate amide derivative [1]. Its molecular formula is C34H37Cl2F5N2O9P2 and its molecular weight is 845.51 . It was specifically designed to target bone metastatic prostate cancer (PCa) and enhance the efficacy of docetaxel [1]. It exhibits potent anti-cancer activity in the NCI-60 panel and effectively inhibits the proliferation of metastatic, castration-resistant PCa (mCRPC) cells [1].

Survivin Transcriptional Inhibition
Bisphosphonate amide derivative designed for bone metastatic prostate cancer research. Acts as a survivin transcriptional inhibitor in castration-resistant models.

Docetaxel Sensitization
Reported to antagonize docetaxel-induced survivin upregulation, supporting combination studies in mCRPC.

BKM1644: Unique Dual Mechanism of Action


Generic substitution fails because BKM1644 occupies a unique mechanistic and therapeutic niche. Unlike standard bisphosphonates (e.g., zoledronic acid) that primarily act on osteoclasts, or other survivin inhibitors that may target dimerization, BKM1644 was intentionally designed to target bone metastatic PCa via a dual mechanism: direct anti-proliferative activity against mCRPC cells and a specific sensitization to docetaxel by antagonizing docetaxel-induced survivin upregulation [1]. This combination of bone-targeting bisphosphonate backbone and potent docetaxel-sensitizing activity is not replicated by simpler analogs or single-mechanism alternatives [1].

Standard bisphosphonate mismatch Bone-targeting bisphosphonate backbone plus docetaxel-sensitizing activity may not be replicated by zoledronic acid or other osteoclast-targeted bisphosphonates; direct anti-proliferative and survivin-modulatory profiles differ.
Survivin inhibitor mechanistic divergence Survivin inhibitors that act via dimerization disruption may not reproduce transcriptional inhibition or docetaxel antagonism observed with BKM1644; mechanism-specific responses require separate validation.

BKM1644: Quantitative Evidence Comparisons


In Vitro Potency vs. BKM1972 in mCRPC

BKM1644 demonstrates a broader and more potent in vitro cytotoxicity profile against metastatic, castration-resistant prostate cancer (mCRPC) cells compared to its later-generation analog BKM1972. While BKM1972 shows an IC50 of 9.3 μM in parental C4–2B cells [2], BKM1644 exhibits an IC50 range of 2.1–6.3 μM across a panel of mCRPC cells [1]. This indicates BKM1644 is approximately 1.5- to 4.4-fold more potent in this relevant cellular context.

In Vitro Potency vs. BKM1972
Cross-study comparable
BKM1644 IC50 2.1–6.3 μM vs. BKM1972 9.3 μM (C4-2B); ~1.5–4.4 fold lower IC50 in mCRPC cells
Supports cytotoxicity endpoint comparison in mCRPC
Cross-study values; direct head-to-head not performed
Prostate Cancer mCRPC Cytotoxicity IC50 Survivin Inhibition

In Vivo Bone Metastasis Efficacy with Docetaxel

In a pre-clinical intratibial model of PCa bone metastasis, the combination of BKM1644 and docetaxel significantly reduced serum prostate-specific antigen (PSA), a key marker of tumor burden. Treated mice showed a PSA level of 64.45 ± 22.19 ng/ml compared to 173.72 ± 37.52 ng/ml in control mice, a 63% reduction (p < 0.0001) [1]. This direct in vivo comparison quantifies the substantial benefit of adding BKM1644 to a standard docetaxel regimen.

In Vivo PSA Reduction
Direct head-to-head
63% reduction in serum PSA (p
Supports model-response endpoint context in bone metastasis
Intratibial C4-2 xenograft, athymic nude mice
Potency vs. Enzalutamide
Class-level inference
BKM1644 IC50 2.1–6.3 μM (mCRPC) vs. enzalutamide 36 nM (LNCaP); enzalutamide more potent in AR-dependent line, BKM1644 active in castration-resistant models
Supports complementary pathway study fit, distinct from AR antagonism
Different cell contexts; direct functional comparison not assessed
Survivin Inhibitor Comparison
Cross-study comparable
BKM1644 IC50 2.1–6.3 μM; LQZ-7I 3.1–4.8 μM; Survivin-IN-2 0.53–1.06 μM (C4-2/PC-3)
Supports survivin inhibitor class review and model-response context
BKM1644 has associated bone metastasis in vivo data; comparator contexts may differ
In Vivo Dosing Regimen
Supporting evidence
10–20 mg/kg i.p., 3×/week for 4 weeks in athymic nude mice
Provides in vivo dosing context for experimental planning
Tolerability data not formally reported; independent dose-ranging recommended
Prostate Cancer Bone Metastasis In Vivo Efficacy PSA Combination Therapy

Potency Compared to Enzalutamide in mCRPC

While enzalutamide is a standard-of-care AR antagonist with an IC50 of 36 nM in LNCaP cells [2], BKM1644 exhibits an IC50 range of 2.1–6.3 μM in mCRPC cells [1]. Although enzalutamide is more potent on a molar basis in a specific AR-sensitive cell line, BKM1644's activity is directed against a broader panel of castration-resistant cells via a distinct survivin-mediated mechanism [1], offering a complementary approach for enzalutamide-resistant disease.

Potency vs. Enzalutamide
Class-level inference
BKM1644 IC50 2.1–6.3 μM (mCRPC) vs. enzalutamide 36 nM (LNCaP); enzalutamide more potent in AR-dependent line, BKM1644 active in castration-resistant models
Supports complementary pathway study fit, distinct from AR antagonism
Different cell contexts; direct functional comparison not assessed
Prostate Cancer mCRPC IC50 Enzalutamide Androgen Receptor

Survivin Inhibitor Potency Comparison

Among survivin inhibitors, BKM1644 shows a consistent and potent low-micromolar IC50 (2.1–6.3 μM) in mCRPC cells [1]. This compares favorably to LQZ-7I (IC50 of 3.1 μM in C4-2 and 4.8 μM in PC-3) and is more potent than Survivin-IN-2 (IC50 of 0.53 μM in C4-2 and 1.06 μM in PC-3) on a molar basis, though Survivin-IN-2 is more potent in those specific cell lines. BKM1644's activity is specifically validated in the context of bone metastatic disease [1].

Survivin Inhibitor Comparison
Cross-study comparable
BKM1644 IC50 2.1–6.3 μM; LQZ-7I 3.1–4.8 μM; Survivin-IN-2 0.53–1.06 μM (C4-2/PC-3)
Supports survivin inhibitor class review and model-response context
BKM1644 has associated bone metastasis in vivo data; comparator contexts may differ
Survivin Inhibitor IC50 Prostate Cancer C4-2 PC-3

In Vivo Dosing and Tolerability Profile

In an in vivo toxicity study, BKM1644 was administered to athymic nude mice at 10 mg/kg and 20 mg/kg via intraperitoneal injection, 3 times per week for 4 weeks . While the study did not report any significant adverse events or toxicities at these doses, it establishes a practical and tolerated dosing regimen for pre-clinical efficacy studies . This information is critical for researchers planning in vivo experiments.

In Vivo Dosing Regimen
Supporting evidence
10–20 mg/kg i.p., 3×/week for 4 weeks in athymic nude mice
Provides in vivo dosing context for experimental planning
Tolerability data not formally reported; independent dose-ranging recommended
In Vivo Dosing Tolerability Toxicity Pharmacokinetics

BKM1644: Research Applications in Prostate Cancer


Bone Metastasis Preclinical Models

BKM1644 is ideally suited for in vivo studies of PCa bone metastasis. Its demonstrated ability to reduce serum PSA by 63% and improve bone architecture in an intratibial xenograft model [1] makes it a powerful tool for dissecting the molecular mechanisms of bone tropism and evaluating therapeutic interventions. Researchers can use the established 10-20 mg/kg i.p. dosing regimen to efficiently test hypotheses.

Combination Therapy for Docetaxel Resistance

A key differentiator is BKM1644's ability to sensitize mCRPC cells to docetaxel [1]. This makes it an essential compound for studies focused on overcoming chemoresistance. Researchers can use BKM1644 in combination with docetaxel to probe the survivin-mediated resistance pathway, as BKM1644 directly antagonizes docetaxel-induced survivin expression [1].

Survivin Apoptosis Pathways in CRPC

BKM1644's mechanism of action involves the inhibition of survivin transcription, likely through a Stat3-dependent pathway [1]. This makes it a valuable chemical probe for dissecting the role of survivin and Stat3 in mCRPC cell survival. Unlike other survivin inhibitors that may target dimerization, BKM1644 acts at the transcriptional level, offering a distinct experimental tool [1].

Investigating Enzalutamide Resistance

As a compound specifically developed to overcome enzalutamide resistance and target bone metastasis [2], BKM1644 is a critical tool for research into this area. Its distinct mechanism, independent of the androgen receptor, allows researchers to study and target pathways that drive disease progression in the castration-resistant state, providing a complementary approach to AR-directed therapies [2].

Application
Selection Property
Validation Focus
Bone metastasis preclinical models
In vivo model-response endpoint context
Bone-architecture and PSA endpoint monitoring
Docetaxel combination research
Chemosensitization pathway context
Survivin-mediated resistance pathway validation
Survivin/Stat3 pathway investigation
Transcriptional inhibition mechanism
Stat3-dependent survivin transcription assays
Enzalutamide resistance studies
AR-independent mechanism context
CRPC progression pathway in bone microenvironment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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